molecular formula C4H6N2O4S3 B13807253 2,4-Thiophenedisulfonamide CAS No. 22167-98-2

2,4-Thiophenedisulfonamide

Cat. No.: B13807253
CAS No.: 22167-98-2
M. Wt: 242.3 g/mol
InChI Key: MCNVGCWBRVMJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiophenedisulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of sulfonamide groups at the 2 and 4 positions of the thiophene ring imparts unique chemical and physical properties to this compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of 2,4-Thiophenedisulfonamide may involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid, followed by amination with ammonia or primary amines. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Thiophenedisulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Thiophenedisulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Thiophenedisulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Methyl-2,4-thiophenedisulfonamide
  • 2,5-Thiophenedisulfonamide
  • Thiophene-2-sulfonamide

Comparison:

2,4-Thiophenedisulfonamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

22167-98-2

Molecular Formula

C4H6N2O4S3

Molecular Weight

242.3 g/mol

IUPAC Name

thiophene-2,4-disulfonamide

InChI

InChI=1S/C4H6N2O4S3/c5-12(7,8)3-1-4(11-2-3)13(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10)

InChI Key

MCNVGCWBRVMJKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.